molecular formula C68H110O33 B2955323 Gleditsioside 1 CAS No. 229468-56-8

Gleditsioside 1

Cat. No.: B2955323
CAS No.: 229468-56-8
M. Wt: 1455.595
InChI Key: YEFIMTZGZGDHKG-DLSNBSBHSA-N
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Description

Gleditsioside 1 (also referred to as Gleditsioside I in literature) is a triterpenoid saponin predominantly isolated from the fruits of Gleditsia sinensis Lam., a plant widely used in traditional Chinese medicine. Its biosynthesis involves cyclization of 2,3-oxidosqualene by oxidosqualene cyclases (OSCs), followed by oxidation via cytochrome P450 enzymes (P450s) and glycosylation by UDP-dependent glycosyltransferases (UGTs) . This compound is the most abundant saponin in G. sinensis fruits, as confirmed by LC-MS/MS analyses, with a retention time (Rt) of 11.00 min and a molecular ion peak at m/z 1453.6849 .

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H110O33/c1-26-51(97-57-50(86)52(32(73)24-90-57)98-55-46(82)38(74)29(70)21-88-55)45(81)49(85)58(93-26)100-54-44(80)41(77)33(20-69)94-61(54)101-62(87)68-17-15-63(2,3)19-28(68)27-9-10-36-65(6)13-12-37(64(4,5)35(65)11-14-67(36,8)66(27,7)16-18-68)96-59-48(84)43(79)42(78)34(95-59)25-92-60-53(40(76)31(72)23-91-60)99-56-47(83)39(75)30(71)22-89-56/h9,26,28-61,69-86H,10-25H2,1-8H3/t26-,28-,29+,30+,31-,32+,33+,34+,35?,36?,37-,38-,39-,40-,41+,42+,43-,44-,45-,46+,47+,48+,49+,50+,51-,52-,53+,54+,55-,56-,57-,58-,59-,60-,61-,65-,66+,67+,68-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFIMTZGZGDHKG-DLSNBSBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C7(CCC(C(C7CCC6(C5(CC4)C)C)(C)C)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)OC1C(C(C(CO1)O)O)O)O)O)O)C)(C)C)CO)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(C(CO1)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CCC6[C@]5(CCC7[C@@]6(CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O)C)C)[C@@H]3CC(CC4)(C)C)C)CO)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H110O33
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Gleditsioside 1 typically involves extraction from the fruits of Gleditsia species. The process begins with the methanolic extraction of the fruit, followed by chromatographic separation to isolate the saponin fraction . High-performance liquid chromatography (HPLC) is commonly used to purify this compound from the saponin mixture .

Industrial Production Methods

Industrial production of this compound is not well-documented, but it likely follows similar extraction and purification techniques used in laboratory settings. The scalability of these methods would depend on optimizing extraction efficiency and purification processes to meet industrial demands.

Mechanism of Action

Comparison with Similar Compounds

Gleditsioside 1 belongs to a structurally diverse family of triterpenoid saponins. Below is a comparative analysis with key analogs:

Key Observations :

  • Glycosylation Patterns : this compound and B share extensive glycosylation, but Gleditsioside B has a larger molecular weight (1637.80 vs. ~1453.68) due to additional sugar moieties .
  • Biosynthetic Pathways : While all compounds derive from 2,3-oxidosqualene, tissue-specific expression of UGTs and P450s in G. sinensis fruits likely explains the dominance of this compound over others .
Bioactivity Comparison
Compound Anticancer Activity Anti-Angiogenic Activity Other Pharmacological Effects
This compound/I Not directly reported Inhibits tube formation at 3 µM Potential role in flavonoid biosynthesis
Gleditsioside B Blocks bFGF-induced endothelial cell migration Significant inhibition at 1 µM Antagonizes dopamine D1 receptor
Gleditsioside E Cytotoxic to HL-60, MCF-7, and HeLa cells Not reported Induces early apoptosis
Gleditsioside Q Not reported Not reported Isolated alongside antitumor saponins

Key Observations :

  • Potency : Gleditsioside B exhibits stronger anti-angiogenic activity at lower concentrations (1 µM) compared to this compound (3 µM) .
  • Mechanisms : Gleditsioside E uniquely triggers G2/M cell cycle arrest, while Gleditsioside B disrupts MMP-2 and FAK signaling pathways .
Tissue-Specific Distribution

Metabolomic studies reveal that this compound is most abundant in G. sinensis fruits, buds, and flowers, whereas Gleditsioside B and E show variable distribution across tissues . For example:

  • This compound : 80% of total saponins in mature fruits .
  • Gleditsioside B: Higher concentrations in anomalous fruits (thorn-derived tissues) .

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